molecular formula C18H16ClN3OS B6557752 N-[(2-chlorophenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide CAS No. 1040677-81-3

N-[(2-chlorophenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide

Cat. No.: B6557752
CAS No.: 1040677-81-3
M. Wt: 357.9 g/mol
InChI Key: XZOISXZXGTWONA-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a thiazole-based acetamide derivative characterized by a phenylamino-substituted thiazole core and a 2-chlorobenzyl group attached to the acetamide nitrogen. The compound’s structure combines a hydrogen-bonding phenylamino group (for target interaction) and a lipophilic chlorophenylmethyl moiety (for membrane permeability).

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-16-9-5-4-6-13(16)11-20-17(23)10-15-12-24-18(22-15)21-14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOISXZXGTWONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-chlorophenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The thiazole ring contributes to the compound’s ability to interact with various biological targets. Its chemical structure can be represented as follows:

N 2 chlorophenyl methyl 2 2 phenylamino 1 3 thiazol 4 yl acetamide\text{N 2 chlorophenyl methyl 2 2 phenylamino 1 3 thiazol 4 yl acetamide}

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation in various cell lines.

Key Findings:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant cytotoxicity. For instance, related thiazole compounds have shown IC50 values of 1.61±1.92μg/mL1.61\pm 1.92\,\mu g/mL and 1.98±1.22μg/mL1.98\pm 1.22\,\mu g/mL against specific cancer cells .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest, primarily through interactions with Bcl-2 proteins . Molecular dynamics simulations suggest that these compounds interact with target proteins via hydrophobic contacts and hydrogen bonding .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains.

Research Insights:

  • Studies have demonstrated that thiazole derivatives possess significant antibacterial activity comparable to standard antibiotics like norfloxacin .
  • Compounds exhibiting electron-withdrawing groups on the phenyl ring showed enhanced antimicrobial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureEffect on Activity
Chlorine Substitution Enhances lipophilicity and binding affinity
Thiazole Ring Essential for cytotoxic activity
Phenylamine Group Contributes to interaction with biological targets
Acetamide Functionality Influences solubility and bioavailability

Case Studies

  • Anticonvulsant Activity : In a study involving thiazole derivatives, certain compounds demonstrated significant anticonvulsant properties in animal models. The presence of specific substituents on the thiazole ring was linked to increased efficacy .
  • Cytotoxicity in Cancer Models : A series of experiments assessed the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that modifications to the phenyl ring significantly influenced cytotoxic potency .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural analogs differ in substituents on the thiazole ring, acetamide nitrogen, or phenyl groups, impacting physicochemical and biological properties.

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name Thiazole Substituent Acetamide Nitrogen Substituent Key Functional Groups Evidence Source
Target Compound: N-[(2-Chlorophenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide 2-(Phenylamino) 2-Chlorobenzyl Phenylamino, Chlorophenyl N/A
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide None 3,4-Dichlorophenyl Dichlorophenyl
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide None Morpholino Morpholino, Chlorophenyl
2-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide 4-(4-Fluorophenyl) Chloro Fluorophenyl
2-[(2Z)-3-(Benzenesulfonyl)-4-oxo-2-(phenylimino)thiazolidin-5-yl]-N-(2-methylphenyl)acetamide Sulfonyl, Imino 2-Methylphenyl Sulfonyl, Imino

Key Observations :

  • Halogen Effects : Fluorine in increases metabolic stability compared to chlorine, but chlorine in the target compound may improve lipophilicity .
  • Hydrogen Bonding: The phenylamino group in the target compound offers hydrogen-bonding capacity, a feature absent in morpholino () or dichlorophenyl () analogs .

Pharmacological and Physicochemical Properties

Table 2: Inferred Property Comparison
Compound Name LogP (Estimated) Hydrogen Bond Donors/Acceptors Potential Targets
Target Compound ~3.5 2/4 Kinases, Antimicrobial targets
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ~4.0 1/3 Penicillin-binding proteins
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ~2.8 1/5 CNS targets (improved solubility)
AuroraA/STK1 Inhibitor () ~3.2 2/6 AuroraA kinase, STK1

Key Findings :

  • Lipophilicity: The target compound’s chlorophenylmethyl group likely increases LogP compared to morpholino derivatives (), favoring blood-brain barrier penetration .
  • Target Selectivity: Thiazole-acetamides with phenylamino groups (e.g., ) show kinase inhibition, suggesting the target compound may share this activity .
  • Crystal Packing : Dihedral angles between aromatic rings (e.g., 61.8° in ) influence molecular conformation and target binding; the target compound’s conformation may differ .

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